molecular formula C20H25N3O4 B12781563 YG7Ytu4jqj CAS No. 221221-18-7

YG7Ytu4jqj

Cat. No.: B12781563
CAS No.: 221221-18-7
M. Wt: 371.4 g/mol
InChI Key: QZNDHGLQSLWHRB-NWDGAFQWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of YG7Ytu4jqj involves multiple steps, starting with the preparation of the quinoline carboxylic acid core. This is typically achieved through a series of reactions including cyclization, oxidation, and substitution reactions . The pyrrolidinyl group is introduced via nucleophilic substitution, while the cyclopropyl group is added through a cyclopropanation reaction .

Industrial Production Methods

Industrial production of This compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

YG7Ytu4jqj: undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of This compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols . Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce quinoline derivatives with reduced functional groups .

Scientific Research Applications

YG7Ytu4jqj: has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of YG7Ytu4jqj involves its interaction with specific molecular targets in the body. It binds to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

YG7Ytu4jqj: is unique due to its specific structural features, such as the combination of a quinoline carboxylic acid core with a pyrrolidinyl and cyclopropyl group. Similar compounds include other quinoline derivatives like:

Properties

221221-18-7

Molecular Formula

C20H25N3O4

Molecular Weight

371.4 g/mol

IUPAC Name

7-[(3R)-3-[(1S)-1-aminoethyl]pyrrolidin-1-yl]-1-cyclopropyl-8-methoxy-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C20H25N3O4/c1-11(21)12-7-8-22(9-12)16-6-5-14-17(19(16)27-2)23(13-3-4-13)10-15(18(14)24)20(25)26/h5-6,10-13H,3-4,7-9,21H2,1-2H3,(H,25,26)/t11-,12+/m0/s1

InChI Key

QZNDHGLQSLWHRB-NWDGAFQWSA-N

Isomeric SMILES

C[C@@H]([C@@H]1CCN(C1)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)OC)N

Canonical SMILES

CC(C1CCN(C1)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)OC)N

Origin of Product

United States

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